molecular formula C7H6Cl2O B146536 3,5-Dichlorobenzyl alcohol CAS No. 60211-57-6

3,5-Dichlorobenzyl alcohol

Cat. No. B146536
CAS RN: 60211-57-6
M. Wt: 177.02 g/mol
InChI Key: VSNNLLQKDRCKCB-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzyl alcohol is a chemical compound with the formula C7H6Cl2O . It is a white to light yellow crystal powder . It is used as a research chemical .


Synthesis Analysis

3,5-Dichlorobenzyl alcohol has been used in the preparation of 3,5-dichlorophenylacetonitrile via reaction with boiling SOCl2, followed by reaction with NaCN . It was also used in the synthesis of tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate via Iridium-catalysed alkylation of tert-butyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of 3,5-Dichlorobenzyl alcohol is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 177.028 .


Chemical Reactions Analysis

3,5-Dichlorobenzyl alcohol was used in the preparation of 3,5-dichlorophenylacetonitrile via reaction with boiling SOCl2, followed by reaction with NaCN . It was also used in the synthesis of tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate via Iridium-catalysed alkylation of tert-butyl cyanoacetate .


Physical And Chemical Properties Analysis

3,5-Dichlorobenzyl alcohol has a density of 1.4±0.1 g/cm3, a boiling point of 268.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 115.0±17.2 °C .

Safety And Hazards

3,5-Dichlorobenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . In case of contact with skin or eyes, or if inhaled or ingested, immediate medical attention is required .

properties

IUPAC Name

(3,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNNLLQKDRCKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208959
Record name 3,5-Dichlorobenzylic alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzyl alcohol

CAS RN

60211-57-6
Record name 3,5-Dichlorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60211-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzylic alcohol
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Record name 3,5-Dichlorobenzylic alcohol
Source EPA DSSTox
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Record name 3,5-dichlorobenzylic alcohol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3,5-dichlorobenzoyl chloride (712 mg, 3.40 mmole) in THF (6 ml) at 0° C. is added dropwise a solution of sodium borohydride (227 mg, 6.0 mmole), in N-methyl pyrrolidinone (1.5 ml) maintaining the temperature at ≤18° C. The reaction mixture is stirred for 2 hours at ambient temperature and then partitioned with 0.5 N aqueous HCl (60 ml) and EtOAc (60 ml). The layers are separated and the aqueous layer is washed with EtOAc (20 ml). The combined organic layer is washed with H2O (60 ml) and brine (40 ml), dried (Na2SO4), filtered, and concentrated to give crude product as a crystalline solid. One recrystallization from hot cyclohexane (7.5 ml) gives 2, i.e., 3,5-dichlorobenzyl alcohol (451 mg, 2.55 mmole, 75%, m.p. 77°-77.5° C.).
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared according to the method described in Example X(i) above from 3,5-dichlorobenzoic acid (15.3 g; 80 mmol), TEA (8.9 g; 88 mmol), i-Bu chloroformate (12 g; 88 mmol) and NaBH4 (9.0 g; 240 mmol), yielding 10.5 g (74%) of sub-title compound.
Quantity
15.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
i-Bu chloroformate
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichlorobenzyl alcohol
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3,5-Dichlorobenzyl alcohol
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3,5-Dichlorobenzyl alcohol
Reactant of Route 4
3,5-Dichlorobenzyl alcohol
Reactant of Route 5
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3,5-Dichlorobenzyl alcohol
Reactant of Route 6
3,5-Dichlorobenzyl alcohol

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